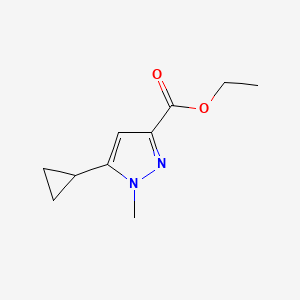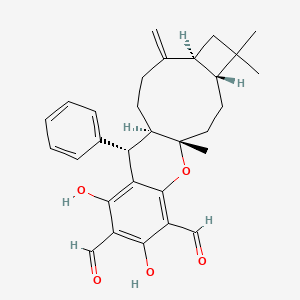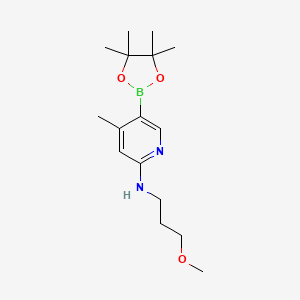![molecular formula C10H11N3O2 B572804 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263061-14-8](/img/structure/B572804.png)
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C6 position, where different substituents can be introduced.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield disubstituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups at the C2 and C6 positions .
Scientific Research Applications
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent and enzymatic inhibitor.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in bioimaging and molecular sensing.
Mechanism of Action
The mechanism of action of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2, by binding to their active sites and preventing substrate access . The compound’s photophysical properties also allow it to act as a fluorescent probe, where it can be excited by light and emit fluorescence, aiding in the visualization of intracellular processes .
Comparison with Similar Compounds
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives:
2-Methylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate: Contains additional substituents that modify its photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHHOLYDSIIKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)




![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)



